三十二烷基铝

描述

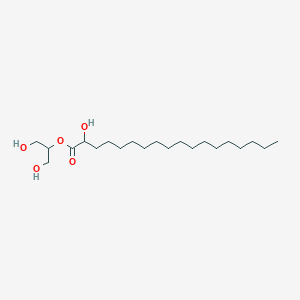

“Aluminum, tridodecyl-” is also known as “tridodecylalumane”. It has a CAS number of 1529-59-5 and a molecular weight of 534.962238 . It is used as a catalyst with compounds of early transition metals as Ziegler-Natta polymerization catalysts and as intermediates in organic syntheses . It is also used in the preparation of Ziegler-Natta-type catalysts, in the polymerization of olefins, and in the alfen and alfol processes for the production of alpha-olefins and alcohols, respectively .

Synthesis Analysis

The trialkylaluminums, which include “Aluminum, tridodecyl-”, are prepared from aluminum, hydrogen, and olefins. This improved “direct synthesis” was developed by Ziegler and co-workers . Another synthetic route has been described for the production of aluminum nanoparticles. These were obtained through a reduction of aluminum acetylacetonate by lithium aluminum hydride in mestitylene at 165 °C .

Molecular Structure Analysis

The molecular structure of “Aluminum, tridodecyl-” is complex. The crack propagation behavior of single crystal aluminum is investigated under tensile test at room temperature by molecular dynamics simulations . The metallography of aluminum is used in quality control for grain size determination and to determine microstructure defects on polished and etched specimens .

Chemical Reactions Analysis

The chemical reactions involving “Aluminum, tridodecyl-” are complex. The experimental work consisted of separation tests of Al-rich scrap in ECS, as well as acquisition of detailed particle data with a CT scanner . The data collected were used to model the ECS in particle-level detail, and the created model was incorporated into an Al recycling flowsheet in HSC Sim .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Aluminum, tridodecyl-” include a boiling point of 216.1°C at 760 mmHg, a flash point of 71.1°C, and a density of g/cm3 . It is less sensitive than trialkylaminums to oxidation upon exposure to air .

科学研究应用

催化还原过程:铝化合物,包括三十二烷基铝,已被应用于催化还原过程,如加氢和氢硅烷化。由于在这些反应中的效率和有效性,这些化合物越来越被广泛应用(G. Nikonov, 2017)。

有机发光器件(OLEDs):三(8-羟基喹啉酮)铝(Alq3)是OLED中使用的关键电致发光分子。其化学性质和反应性,特别是在金属掺杂层和各种设备功能阶段的作用,对于改善OLED性能至关重要(A. Curioni & W. Andreoni,1999)。

植物对铝的耐受性:对参与植物铝耐受性基因转录调控的研究突显了了解植物如何与其环境中的铝相互作用的重要性。这项研究对酸性土壤上的作物生产力有着重要意义(E. Delhaize, J. Ma, & P. Ryan, 2012)。

神经退行性疾病:铝的神经毒性,包括三十二烷基铝,与各种神经退行性疾病如阿尔茨海默病和帕金森病有关。研究重点在于了解铝诱导的氧化应激、细胞死亡以及其对大脑功能的影响机制(S. Maya et al., 2016)。

汽车应用中的铝金属基复合材料:铝合金在与各种材料强化后形成用于汽车工业的金属基复合材料。这些复合材料具有增强的机械、物理和摩擦性能,适用于制动盘和发动机缸体等应用(S. Prasad & R. Asthana, 2004)。

用于能量存储的铝氢化物:铝氢化物被研究用于作为氢和能量存储材料,适用于火箭燃料和便携式燃料电池等应用。其合成、晶体结构和动力学是研究的关键领域(J. Graetz et al., 2011)。

水性铝离子电池:关于AlxMnO2·nH2O作为水性电解质中铝离子电池的阴极材料的研究显示其在大规模能源应用中的潜力,因为其高容量和能量密度(Chuan Wu et al., 2019)。

安全和危害

The safety and well-being of aluminum industry employees is a top priority. Just like any manufacturing process, there are inherent risks and hazards involved with aluminum production and fabrication . Activities including the grinding, polishing, sawing, cutting, sanding, and scratch brushing of aluminum generate fine aluminum particles known as “fines”, “dust” or “powder” - some of which are potentially explosive .

属性

IUPAC Name |

tridodecylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H25.Al/c3*1-3-5-7-9-11-12-10-8-6-4-2;/h3*1,3-12H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEXIHMRFRFRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

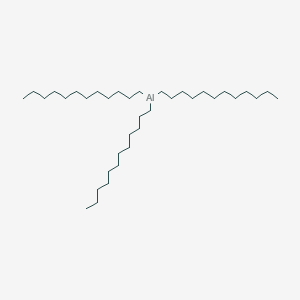

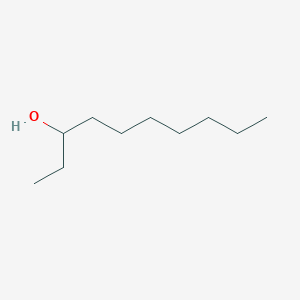

CCCCCCCCCCCC[Al](CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027410 | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum, tridodecyl- | |

CAS RN |

1529-59-5 | |

| Record name | Tridodecylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(dodecyl)aluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDODECYLALUMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A52Z93TVN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(DODECYL)ALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)